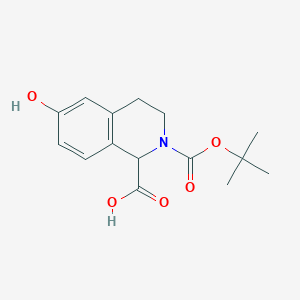

![molecular formula C10H13NO2S B112607 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid CAS No. 412925-13-4](/img/structure/B112607.png)

3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

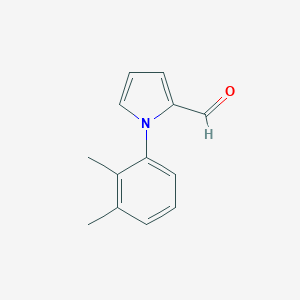

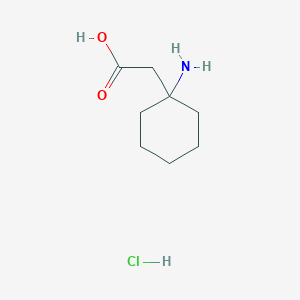

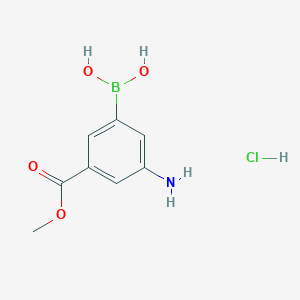

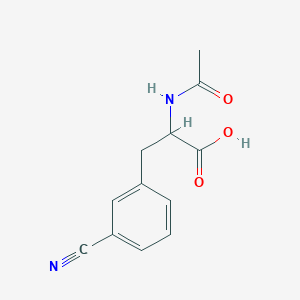

“3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid” is a chemical compound . It belongs to the class of organic compounds known as phenylpropanoic acids, which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .

Physical And Chemical Properties Analysis

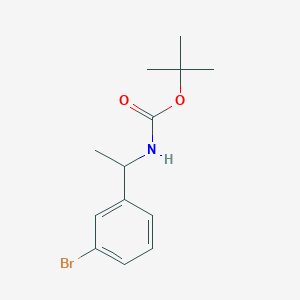

A similar compound, “3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid”, has a molecular weight of 311.4 and a melting point of 166 - 168°C . The physical and chemical properties of “3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid” might be different.科学的研究の応用

Synthetic Chemistry and Material Science

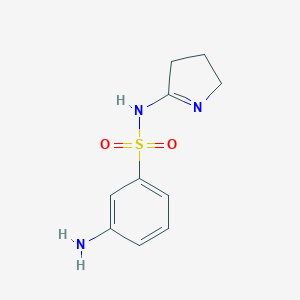

Synthesis of Derivatives : The synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives demonstrates a range of strategies for the imination of key sulfoxide intermediates, highlighting the compound's versatility in organic synthesis and its potential for creating molecules with interesting conformational properties (Tye & Skinner, 2002).

Radiation-induced Hydrogels : Radiation-induced poly vinyl alcohol/acrylic acid hydrogels modified with amine compounds, including derivatives of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid, show increased swelling properties and thermal stability. These hydrogels have promising biological activities and potential medical applications (Aly & El-Mohdy, 2015).

Pharmaceutical Research and Biocatalysis

Chiral Catalysis : Research on S-3-amino-3-phenylpropionic acid, a derivative of the compound, has shown its importance as a pharmaceutical intermediate. The use of Methylobacterium oryzae for the biocatalytic production of enantiopure compounds illustrates the compound's role in drug research, especially for developing treatments like S-dapoxetine for premature ejaculation (Li et al., 2013).

Enzymatic Resolution : The enzymatic resolution of racemic threo amides to produce enantiomerically pure 4-sulfur-substituted (2S,3R)-3-phenylserines, which are precursors for antibiotics like thiamphenicol and florfenicol, underscores the compound's utility in the synthesis of biologically active molecules (Kaptein et al., 1998).

Antagonist Synthesis : The synthesis of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs as EP3 receptor antagonists for therapeutic applications highlights the role of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid derivatives in developing novel pharmacological agents (Asada et al., 2010).

Safety And Hazards

For “3-{[(tert-butoxy)carbonyl]amino}-3-[4-(methylsulfanyl)phenyl]propanoic acid”, the safety information includes hazard statements H302, H312, H332, and precautionary statements P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . Please refer to the MSDS for more detailed safety information .

特性

IUPAC Name |

3-amino-3-(4-methylsulfanylphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2S/c1-14-8-4-2-7(3-5-8)9(11)6-10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVWWXSYESPZPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80343821 |

Source

|

| Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |

CAS RN |

412925-13-4 |

Source

|

| Record name | 3-amino-3-[4-(methylsulfanyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80343821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-Aminofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B112540.png)